molecular formula C13H14BrN3O B5176705 N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide

N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide

Cat. No.: B5176705
M. Wt: 308.17 g/mol
InChI Key: DLQORHKDSUZHSN-UHFFFAOYSA-N
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Description

N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide is an organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a phenyl ring through an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-8-13(14)9(2)17(16-8)12-6-4-11(5-7-12)15-10(3)18/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQORHKDSUZHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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